methyl 6-(1H-imidazol-1-yl)nicotinate
Overview
Description
Methyl 6-(1H-imidazol-1-yl)nicotinate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Receptor Binding Studies
Methyl 6-(1H-imidazol-1-yl)nicotinate and related compounds have been explored for their binding affinity and selectivity at nicotinic acetylcholinergic receptors. A study on homoazanicotine, a related compound, showed it binds selectively to nicotinic versus muscarinic acetylcholinergic receptors. This research provides insight into the structural features influencing receptor affinity, which could inform the design of new nicotinic receptor ligands (Ferretti et al., 2002).
Antimicrobial Activity
Compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, sharing a structural motif with this compound, have shown antimicrobial activity. This includes action against both Gram-positive and Gram-negative bacteria as well as fungal species, highlighting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Metal Complex Synthesis and Properties
Research into the synthesis and properties of metal complexes with ligands structurally related to this compound has been conducted. Studies on Zn(II) and Cd(II) complexes have provided insights into their crystal structures and fluorescence properties, offering potential applications in materials science and sensor technology (Hu et al., 2010).
Synthesis of Key Compounds in Biotin Production
The regioselective chlorination of a related compound has been utilized in the synthesis of key intermediates for biotin (vitamin H) production. This showcases the relevance of such chemical transformations in the synthesis of valuable vitamins and supplements (Zav’yalov et al., 2006).
Inhibitors of Farnesyl Protein Transferase
Compounds featuring the imidazolyl nicotinate structure have been investigated as inhibitors of farnesyl protein transferase, showing significant antitumor effects. This research is crucial for the development of new cancer therapies (Venet et al., 2003).
Properties
IUPAC Name |
methyl 6-imidazol-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXNPPZGZHQNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401856 | |
Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-01-7 | |
Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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